Ibrutinib-d5 serves as an ideal internal standard in bioanalytical studies due to its similar chemical behavior to ibrutinib while remaining distinguishable through mass spectrometry. [, , , , , ] This allows for accurate and precise quantification of ibrutinib in complex biological matrices like human plasma. [, , , , , ]
Ibrutinib-d5 is a deuterated analog of ibrutinib, an oral medication primarily used in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma. The compound is classified as a Bruton tyrosine kinase inhibitor, which plays a crucial role in B-cell receptor signaling pathways. Ibrutinib-d5 serves as an internal standard in pharmacokinetic studies and therapeutic drug monitoring, enhancing the accuracy of analytical methods used to measure drug concentrations in biological samples.
Ibrutinib-d5 is synthesized from ibrutinib, which was originally developed by Pharmacyclics and is now marketed under various brand names. The compound falls under the classification of small molecule inhibitors targeting specific enzymes in cellular signaling pathways, particularly those involved in cancer cell proliferation and survival.
The synthesis of ibrutinib-d5 involves several key steps that typically include:
Ibrutinib-d5 retains the core structure of ibrutinib but includes five deuterium atoms. The molecular formula for ibrutinib is C19H19N3O2S, while for ibrutinib-d5, it is C19H14D5N3O2S. The incorporation of deuterium alters the mass spectrum properties of the compound, making it useful for analytical purposes.
The structural formula can be represented as follows:
Ibrutinib-d5 undergoes similar chemical reactions as its non-deuterated counterpart due to its analogous structure. Key reactions include:
Ibrutinib-d5 functions through a specific mechanism involving:
Ibrutinib-d5 is primarily used in research settings for:
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3